molecular formula C11H19N5O7 B14741411 L-Serylglycylglycylglycylglycine CAS No. 2543-44-4

L-Serylglycylglycylglycylglycine

Cat. No.: B14741411
CAS No.: 2543-44-4
M. Wt: 333.30 g/mol
InChI Key: NAJZNFBQMUNOTR-LURJTMIESA-N
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Description

L-Serylglycylglycylglycylglycine is a peptide compound composed of a sequence of amino acids: serine, glycine, glycine, glycine, and glycine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Serylglycylglycylglycylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid, serine, to the resin. Subsequent amino acids (glycine in this case) are added one by one through a series of coupling and deprotection steps. Common reagents used in SPPS include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase peptide synthesis, depending on the desired quantity and purity. Solution-phase synthesis can be advantageous for producing larger quantities, but it requires more complex purification steps.

Chemical Reactions Analysis

Types of Reactions

L-Serylglycylglycylglycylglycine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.

    Oxidation: Oxidative modifications can occur at the serine residue, potentially forming serine derivatives.

    Substitution: Amino acid residues can be substituted with other amino acids or chemical groups to modify the peptide’s properties.

Common Reagents and Conditions

    Hydrolysis: Typically performed using hydrochloric acid (HCl) or enzymatic proteases.

    Oxidation: Can be achieved using oxidizing agents such as hydrogen peroxide (H2O2) or performic acid.

    Substitution: Achieved through the use of specific reagents like N-hydroxysuccinimide (NHS) esters for amino acid substitution.

Major Products

The major products of these reactions include shorter peptide fragments from hydrolysis, oxidized serine derivatives, and modified peptides with substituted amino acids.

Scientific Research Applications

L-Serylglycylglycylglycylglycine has several scientific research applications:

    Biochemistry: Used as a model peptide to study protein folding, stability, and interactions.

    Pharmacology: Investigated for its potential therapeutic effects, including neuroprotective and anti-inflammatory properties.

    Materials Science: Utilized in the development of peptide-based materials and nanostructures for biomedical applications.

Mechanism of Action

The mechanism of action of L-Serylglycylglycylglycylglycine involves its interaction with specific molecular targets and pathways. For example, in neuroprotection, it may modulate the activity of enzymes involved in protein degradation and clearance, such as cathepsins B and L. These interactions can help maintain cellular homeostasis and prevent the accumulation of misfolded proteins.

Comparison with Similar Compounds

L-Serylglycylglycylglycylglycine can be compared with other peptides such as:

    L-Alanylglycylglycylglycylglycine: Similar structure but with alanine instead of serine, which may alter its biochemical properties.

    L-Serylglycylglycylglycine: Shorter peptide with fewer glycine residues, potentially affecting its stability and interactions.

    L-Serylglycylglycylglycylalanine: Substitution of the last glycine with alanine, which can influence its chemical reactivity and biological activity.

This compound is unique due to its specific sequence and the presence of multiple glycine residues, which can confer distinct structural and functional properties.

Properties

CAS No.

2543-44-4

Molecular Formula

C11H19N5O7

Molecular Weight

333.30 g/mol

IUPAC Name

2-[[2-[[2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C11H19N5O7/c12-6(5-17)11(23)16-3-9(20)14-1-7(18)13-2-8(19)15-4-10(21)22/h6,17H,1-5,12H2,(H,13,18)(H,14,20)(H,15,19)(H,16,23)(H,21,22)/t6-/m0/s1

InChI Key

NAJZNFBQMUNOTR-LURJTMIESA-N

Isomeric SMILES

C([C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)N)O

Canonical SMILES

C(C(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)N)O

Origin of Product

United States

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